4-[Benzyl(ethyl)amino]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Benzyl(ethyl)amino]butanenitrile is an organic compound with the molecular formula C13H18N2. It is a nitrile derivative, characterized by the presence of a benzyl group attached to an ethylamino substituent on a butanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Benzyl(ethyl)amino]butanenitrile can be achieved through several methods. One common approach involves the reaction of a halogenoalkane with a cyanide ion, resulting in the substitution of the halogen with a nitrile group . Another method involves the reduction of nitriles to primary amines using lithium aluminium hydride (LiAlH4) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-[Benzyl(ethyl)amino]butanenitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to a primary amine using reagents like LiAlH4.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions at the benzylic position.
Common Reagents and Conditions:
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) is commonly used for the reduction of nitriles.
Substitution: Nucleophiles such as halides or hydroxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed:
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Oxidation: Benzoic acid derivatives.
Scientific Research Applications
4-[Benzyl(ethyl)amino]butanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[Benzyl(ethyl)amino]butanenitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The benzyl group can stabilize intermediates through resonance, facilitating various chemical transformations .
Comparison with Similar Compounds
- 4-[Benzyl(methyl)amino]butanenitrile
- 4-[Benzyl(propyl)amino]butanenitrile
- 4-[Benzyl(isopropyl)amino]butanenitrile
Comparison: 4-[Benzyl(ethyl)amino]butanenitrile is unique due to its specific ethylamino substituent, which influences its reactivity and applications. Compared to its methyl and propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
89690-06-2 |
---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-[benzyl(ethyl)amino]butanenitrile |
InChI |
InChI=1S/C13H18N2/c1-2-15(11-7-6-10-14)12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,11-12H2,1H3 |
InChI Key |
QQXRTFRQQGWBHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC#N)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.